Dispiro[2.0.2.1(3)]heptan-7-ylmethanol
Description
Dispiro[2.0.2.1(3)]heptan-7-ylmethanol is a bicyclic alcohol characterized by a unique dispiro architecture comprising two fused cyclopropane rings and a central heptane scaffold. Its molecular formula is C₈H₁₂O, with a molecular weight of 124.18 g/mol and a CAS registry number of 422318-76-1 . The compound’s purity is typically >98%, and its structure is defined by the SMILES notation OCC1C2(CC2)C31CC3, reflecting the orthogonal arrangement of the spiro junctions .
The rigidity of the spirocyclic framework imparts exceptional stereochemical stability, making it a valuable building block in organic synthesis and pharmaceutical applications. For instance, it serves as a structural motif in Vanzacaftor calcium, a therapeutic agent targeting cystic fibrosis .
Properties
IUPAC Name |
dispiro[2.0.24.13]heptan-7-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-5-6-7(1-2-7)8(6)3-4-8/h6,9H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYINZIMUWFPJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C(C23CC3)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dihalocarbene Addition to BCP
The foundational approach involves dihalocarbene transfer to bicyclopropylidene (BCP), forming the dispiro[2.0.2.1]heptane core. This method, adapted from Neuenschwander’s work, employs phase-transfer catalysis (PTC) for enhanced reactivity:
Procedure :
The reaction proceeds via electrophilic carbene insertion into BCP’s central double bond, with the PTC facilitating interfacial activation. The stereoelectronic constraints of BCP enforce a cis arrangement of the cyclopropane rings, critical for subsequent functionalization.
Reduction of Ester/Nitrile Precursors
LiAlH4-Mediated Reduction of Methyl Esters
A high-yielding route involves reducing methyl dispiro[2.0.24.13]heptane-7-carboxylate to the alcohol:
Procedure :
Mechanistic Insight :
LiAlH4 selectively reduces the ester to a primary alcohol without perturbing the spirocyclopropane architecture. Quenching with wet THF ensures safe handling of excess hydride.
Halocarbenoid Transfer Reactions
Bromocarbenoid Transfer with Dirhodium Catalysis
Dirhodium catalysts enable regioselective cyclopropanation of BCP derivatives, yielding 7-substituted triangulanes:
Procedure :
-
Catalyst : Dirhodium tetraacetate (0.6 mol%)
-
Reagents : BCP, CH2Br2
-
Conditions : CH2Cl2/H2O, 0°C → 20°C, 24–48 h
Optimization :
-
Temperature Control : Slow warming minimizes side reactions (e.g., dimerization).
-
Solvent System : Biphasic CH2Cl2/H2O enhances carbene stability.
Comparative Analysis of Methods
Applications in Pharmaceutical Synthesis
Dispiro[2.0.2.1(3)]heptan-7-ylmethanol serves as a key intermediate in cystic fibrosis transmembrane conductance regulator (CFTR) modulators. Patent WO2021030554A1 details its incorporation into sulfonamide derivatives, enhancing pharmacokinetic profiles. The spirocyclic framework improves metabolic stability by shielding reactive sites from oxidative enzymes .
Chemical Reactions Analysis
Types of Reactions
Dispiro[2.0.2.1(3)]heptan-7-ylmethanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various alcohols, aldehydes, carboxylic acids, and substituted spirocyclic compounds. The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Dispiro[2.0.2.1(3)]heptan-7-ylmethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a subject of interest in the study of molecular interactions and enzyme inhibition.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dispiro[2.0.2.1(3)]heptan-7-ylmethanol involves its interaction with molecular targets through its spirocyclic structure. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition in biological studies or receptor binding in medicinal chemistry.
Comparison with Similar Compounds
Table 1: Key Structural Analogues of Dispiro[2.0.2.1(3)]heptan-7-ylmethanol
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|
| This compound | C₈H₁₂O | 124.18 | 422318-76-1 | Primary alcohol, sp³ hybridized oxygen |
| 2-(Dispiro[2.0.2.1]heptan-7-yl)ethanol | C₉H₁₄O | 138.21 | 2229861-91-8 | Secondary alcohol, extended carbon chain |
| [(1S,3S)-7,7-Difluorodispiro[2.0.2.1]hept-1-yl]methanol | C₈H₁₀F₂O | 160.16 | 321857-22-1 | Fluorinated derivative, enhanced lipophilicity |
| 7,7-Dibromodispiro[2.0.2.1]heptane | C₇H₁₀Br₂ | 265.97 | 50874-21-0 | Halogenated spirocore, reactive sites |
Physicochemical and Functional Differences
- Reactivity : The dibromo derivative (CAS: 50874-21-0) exhibits higher reactivity due to labile C-Br bonds, making it suitable for Suzuki-Miyaura couplings .
Thermal and Chemical Stability
- The parent alcohol demonstrates thermal stability up to 200°C, attributed to the rigid spirocyclic framework .
- Silicon-containing analogues, such as 7-sila-dispiro[2.0.2.1]heptane, exhibit enhanced stability due to σ-π conjugation between cyclopropane and silicon d-orbitals, a feature absent in carbon-based dispiro compounds .
Biological Activity
Dispiro[2.0.2.1(3)]heptan-7-ylmethanol is a compound characterized by a unique dispiro structure that contributes to its potential biological activities. This article reviews the current research findings regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHO
- Molecular Weight : 124.18 g/mol
- CAS Number : 422318-76-1
- Purity : >98%
The compound features a hydroxymethyl group at the 7-position of the heptane ring system, which enhances its reactivity and biological activity .
1. Anticonvulsant Activity
Research indicates that derivatives of this compound may exhibit anticonvulsant properties. The spirocyclic amine scaffold is believed to interact with various biological targets, potentially controlling seizures effectively.
2. Drug Delivery Systems
The unique cage-like structure of this compound allows for the development of novel drug delivery systems. These systems can encapsulate therapeutic agents, enhancing their bioavailability and targeted delivery within the body.
3. Molecular Recognition
The compound can function as a molecular recognition agent, selectively binding to specific molecules. This property is valuable in applications such as sensors and separation technologies, making it a promising candidate for further research in biomolecular applications.
The mechanisms through which this compound exerts its biological effects are still under investigation, but some proposed mechanisms include:
- Interaction with Ion Channels : Similar compounds have been shown to modulate ion channels, which may contribute to their anticonvulsant effects.
- Catalytic Activity : The compound may act as a catalyst in various organic reactions, enhancing reaction rates and selectivity, which could be leveraged in therapeutic contexts.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticonvulsant | Potential effectiveness in controlling seizures through interaction with ion channels | |
| Drug Delivery | Capability to enhance bioavailability and targeted delivery of therapeutic agents | |
| Molecular Recognition | Ability to selectively bind to specific molecules for sensor applications | |
| Catalytic Properties | Possible use as a catalyst in organic reactions improving efficiency and selectivity |
Q & A
Q. What are the common synthetic routes for Dispiro[2.0.2.1(3)]heptan-7-ylmethanol, and how do reaction conditions influence yield?
The synthesis of dispiro compounds often involves cycloaddition or Rh-catalyzed intramolecular cyclization of polyynes. For example, Rh-catalyzed cyclization of triynes has been used to generate rigid dispiro frameworks with high stereochemical control . Key factors affecting yield include catalyst choice (e.g., Rh(I) complexes), solvent polarity, and temperature gradients during cyclopropane formation. Optimizing these parameters can reduce side reactions like ring-opening or isomerization .
Q. How is the stereochemistry of this compound resolved experimentally?
X-ray crystallography is the gold standard for confirming stereochemistry. For instance, derivatives like (1S,3R,4S)-5,5-difluoro-dispiroheptane carboxylic acid have been characterized via single-crystal diffraction to establish absolute configurations . Complementary techniques include NOESY NMR to analyze spatial proximity of protons and chiral chromatography to separate enantiomers .
Q. What spectroscopic methods are most reliable for characterizing this compound?
High-resolution mass spectrometry (HRMS) and / NMR are critical. Predicted properties such as boiling point (294.4±30.0°C) and pKa (4.42±0.40) can be validated via gas chromatography and potentiometric titration, respectively . IR spectroscopy is also used to confirm functional groups like the methanol -OH stretch (~3200–3600 cm) .
Advanced Research Questions
Q. How can computational modeling address contradictions in experimental data (e.g., unexpected reactivity or spectral anomalies)?
Density functional theory (DFT) calculations can predict molecular orbitals, bond angles, and thermodynamic stability. For example, discrepancies in NMR shifts for fluorinated dispiro compounds were resolved by comparing experimental data with computed chemical shielding tensors . MD simulations further assess conformational flexibility, which may explain anomalous reactivity in strained spiro systems .
Q. What strategies optimize the regioselectivity of functionalizing the dispiro core?
Directed C–H activation using palladium or iridium catalysts enables site-selective modification. For example, steric hindrance at the 7-position (due to the methanol group) can be leveraged to direct electrophilic substitution to the less hindered 1- or 3-positions . Substituent effects on transition states should be modeled computationally prior to synthesis .
Q. How do steric and electronic properties of this compound influence its application in drug design?
The compound’s rigidity and orthogonal ring systems make it a promising scaffold for kinase inhibitors. Pharmacokinetic studies require evaluating LogP (predicted 1.55±0.1 g/cm) and PSA (37.3 Å) to assess membrane permeability and solubility . Comparative assays with analogs (e.g., fluorinated derivatives) can isolate steric vs. electronic contributions to binding .
Q. What protocols validate the purity of this compound in complex matrices (e.g., biological samples)?
LC-MS/MS with multiple reaction monitoring (MRM) is recommended. For instance, dispiro derivatives in forensic toxicology mixes were quantified using HPLC coupled to a Q-TOF mass spectrometer, with detection limits <1 ng/mL . Cross-validation via orthogonal methods (e.g., GC-MS) ensures accuracy, particularly for isomers with similar retention times .
Methodological Guidelines
- Data Contradiction Analysis : Always cross-reference experimental results (e.g., NMR, XRD) with computational predictions. Use statistical tools like Bland-Altman plots to quantify discrepancies .
- Experimental Replication : Follow protocols from peer-reviewed syntheses (e.g., Rh-catalyzed cyclization ), and document deviations meticulously to troubleshoot irreproducible yields .
- Literature Review : Prioritize recent studies (post-2020) due to evolving synthetic methodologies. Avoid uncited claims from non-peer-reviewed platforms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
